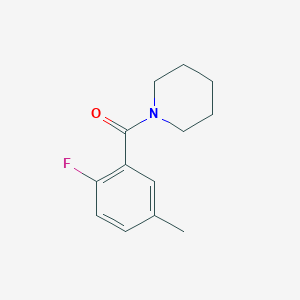
2,5-Dibromo-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a brominated derivative of phenol, characterized by the presence of two bromine atoms and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 5 positions of the benzene ring. The reaction conditions often involve cooling to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can replace bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
2,5-Dibromo-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s brominated structure makes it a candidate for studying halogenated phenols’ biological activity.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing.
Industry: It is used in the production of flame retardants, antioxidants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-methoxyphenol involves its interaction with biological molecules. The bromine atoms can participate in halogen bonding, affecting the compound’s binding affinity to various molecular targets. The methoxy group can also influence the compound’s electronic properties, enhancing its reactivity in certain pathways. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methoxyphenol: Similar in structure but with bromine atoms at the 2 and 6 positions.
4-Bromo-2-methoxyphenol: Contains only one bromine atom.
2,5-Dibromo-3-methoxyphenol: Differently substituted methoxy group.
Uniqueness
2,5-Dibromo-4-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H6Br2O2 |
|---|---|
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
2,5-dibromo-4-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
Clé InChI |
SHTCKHKOUNHIFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



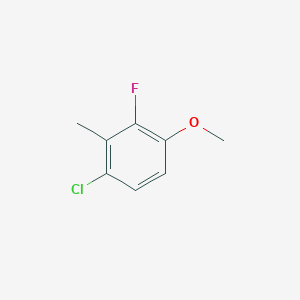
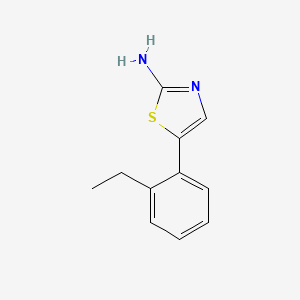
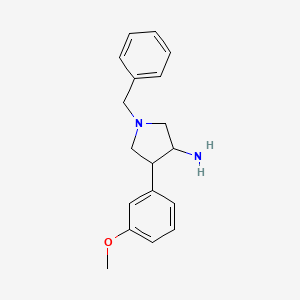

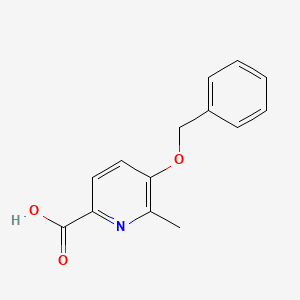

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
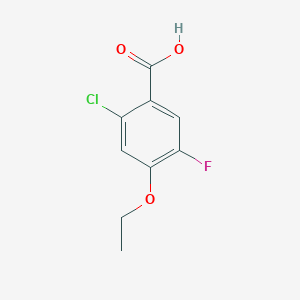
![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)
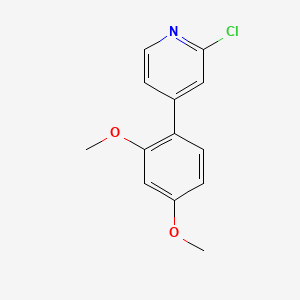
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14026505.png)
